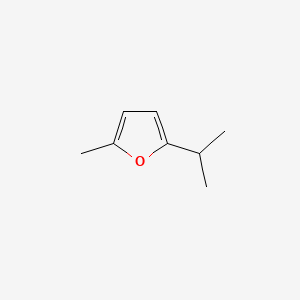

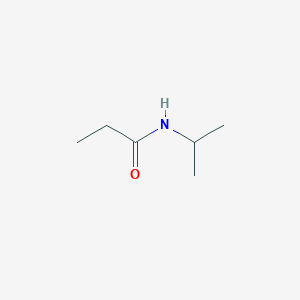

N-(propan-2-yl)propanamide

描述

作用机制

Biochemical Pathways

The compound’s ability to aggregate under pressure suggests that it could influence pathways related to molecular interactions and structural changes .

Result of Action

The primary result of NiPPA’s action is the pressure-induced aggregation of the compound. This aggregation is influenced by both nonpolar and Coulombic contributions, and is enhanced at higher pressures . The aggregation of NiPPA could potentially lead to changes in the physical properties of the system, such as volume and pressure .

Action Environment

The action of NiPPA is highly dependent on the environmental conditions. For instance, the degree of NiPPA aggregation is influenced by the pressure of the environment . Additionally, the phase behavior of NiPPA, including the transitions between crystalline and plastic crystalline phases, is dependent on both pressure and temperature .

准备方法

Synthetic Routes and Reaction Conditions

N-(propan-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of propanoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced by catalytic hydrogenation and amination of acetone. This process involves mixing acetone with ammonia and hydrogen, followed by gasification and catalytic reaction at normal pressure and appropriate temperature .

化学反应分析

Types of Reactions

N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propanoic acid, while reduction could produce isopropylamine.

科学研究应用

N-(propan-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals

相似化合物的比较

Similar Compounds

Propanamide: A simpler amide with the formula C3H7NO, used in similar applications but with different properties.

N,N-di(propan-2-yl)propanamide: A related compound with two isopropyl groups, offering different reactivity and applications.

Uniqueness

N-(propan-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its isopropyl group enhances its solubility and reactivity compared to simpler amides like propanamide.

属性

IUPAC Name |

N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKDOARTYFGHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324265 | |

| Record name | isopropylpropionamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-63-5 | |

| Record name | NSC406179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropylpropionamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the solid-state behavior of N-isopropylpropionamide (NiPPA)?

A: NiPPA exhibits an interesting solid-solid phase transition. [, ] At temperatures below 10 °C, NiPPA exists as an ordered crystal with a monoclinic structure. Above this temperature, and up to its melting point of 51 °C, it transitions into a plastic crystalline state characterized by a tetragonal unit cell. [] This plastic crystalline phase is notable for its rotational freedom despite long-range positional order. This behavior makes NiPPA an interesting subject for studying phase transitions in hydrogen-bonded systems.

Q2: What drives the transition between the plastic crystalline and crystalline phases in NiPPA?

A: The transition from the plastic crystalline phase to the more ordered crystalline phase in NiPPA is primarily driven by entropy. [] While the transition involves a relatively high activation enthalpy due to the breaking of hydrogen bonds, the activation entropy plays a more significant role. This suggests that the transition to a more ordered state is facilitated by a decrease in molecular freedom as the molecules become "locked" into a specific orientation.

Q3: Can NiPPA be used to study microscale thermal phenomena in binary mixtures?

A: Yes, NiPPA has been used in conjunction with 2,6-dimethylpiridine (lutidine) and gold nanoparticles to study microscale thermal Marangoni convection in binary mixtures. [] When a gold nanoparticle immersed in this mixture is heated with a laser, it triggers local phase separation, creating an organic-rich droplet around the nanoparticle. This droplet's growth, attributed to thermocapillary flow induced by the new liquid-liquid interface, provides insight into phase separation dynamics and solute transport at the microscale.

Q4: How does pressure impact the aggregation of poly(N-isopropylacrylamide) (PNiPA), a polymer related to NiPPA?

A: Molecular dynamics simulations have shown that the aggregation of PNiPA in water is influenced by pressure. [] The attraction between PNiPA molecules increases with pressure, primarily due to the enhanced nonpolar contribution to the potential of mean force (PMF). This suggests that the pressure-induced aggregation is mainly driven by the volume effect, pushing the PNiPA molecules closer together. Interestingly, while hydrogen bonding plays a role in the aggregation, the pressure dependence is mainly determined by the compressibility of the solvation shell around the PNiPA molecules, highlighting the importance of solvent-solute interactions.

Q5: Has NiPPA been investigated for its potential use as a transient directing group in organic synthesis?

A: Yes, derivatives of NiPPA, specifically 3-amino-N-isopropylpropionamide, have demonstrated potential as transient directing groups (TDGs) in palladium-catalyzed β-C-H arylation reactions. [] These reactions, involving the introduction of an aryl group at the β-position of aliphatic aldehydes and ketones, are valuable transformations in organic synthesis. The use of 3-amino-N-isopropylpropionamide as a TDG was found to be particularly effective for the β-arylation of aliphatic aldehydes under relatively mild conditions, showcasing its potential utility in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)

![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)

![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)